Pharmacophore Match with CB2 Antagonist SR144528
The target compound carries the identical 4-chloro-3-methylphenyl substituent found in SR144528, the gold-standard CB2 receptor inverse agonist. SR144528 exhibits a Ki of 0.6 nM at human CB2 receptors with >700-fold selectivity over CB1 (Ki = 400 nM) in radioligand binding assays using [³H]CP-55,940 on CHO cells stably expressing human recombinant CB2 receptors [1]. In contrast, the des-methyl analog 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0) lacks the critical 3-methyl group that contributes to the hydrophobic interaction network mapped in the SR144528 CB2 binding pocket [1][2]. This pharmacophore identity makes the target compound a direct building block for SAR exploration around the CB2 pharmacophore, whereas the des-methyl analog would require de novo pharmacophore validation [2].
| Evidence Dimension | Pharmacophore validation: CB2 receptor binding affinity of the elaborated derivative containing the 4-chloro-3-methylphenyl motif |
|---|---|
| Target Compound Data | SR144528 (derived from 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid, sharing the identical aryl motif): CB2 Ki = 0.6 nM; CB1 Ki = 400 nM; selectivity ratio > 700-fold [1] |
| Comparator Or Baseline | Des-methyl analog 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0): no corresponding high-affinity CB2 ligand reported with the unsubstituted 4-chlorophenyl motif alone |
| Quantified Difference | Presence of the 3-methyl group enables the hydrophobic contact network critical for sub-nanomolar CB2 affinity in the elaborated SR144528 chemotype; absence of this methyl group in the comparator precludes entry into this validated SAR series |
| Conditions | Radioligand binding: [³H]CP-55,940 displacement; CHO cells expressing human recombinant CB2 and CB1 receptors; Ki calculated by Cheng-Prusoff equation [1] |
Why This Matters
Researchers pursuing CB2-targeted or cannabinoid-related drug discovery programs should prioritize this compound as it contains the identical aryl pharmacophore of the most widely used CB2 reference antagonist, enabling direct SAR extrapolation.
- [1] Rinaldi-Carmona, M.; Barth, F.; Millan, J.; et al. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor. J. Pharmacol. Exp. Ther. 1998, 284(2), 644-650. PMID: 9454810. View Source
- [2] Wikipedia. SR-144,528. Documenting Ki = 0.6 nM at CB2, Ki = 400 nM at CB1, >700-fold selectivity. Available at: https://en.wikipedia.org/wiki/SR144528. Accessed April 2026. View Source
